N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a benzofuran ring, an azetidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes . The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridazine ring via a condensation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted azetidine derivatives .
Scientific Research Applications
N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the benzofuran core.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The benzofuran ring is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . The azetidine and pyridazine rings may contribute to the compound’s ability to interfere with cellular processes, potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Another benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Used for its anti-inflammatory properties.
Uniqueness
This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Biological Activity
N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine, a compound with the CAS Number 2097911-77-6, has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4O3 with a molecular weight of 324.33 g/mol. The compound features a benzofuran moiety, which is often associated with various biological activities due to its structural versatility.
Property | Value |
---|---|
CAS Number | 2097911-77-6 |
Molecular Formula | C₁₇H₁₆N₄O₃ |
Molecular Weight | 324.33 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. For instance, compounds containing the benzofuran structure have shown significant activity against various Gram-positive and Gram-negative bacteria. A notable study demonstrated that similar derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 20–40 µM against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound's antifungal properties have also been explored. A series of related compounds were synthesized and tested against phytopathogenic fungi, showing moderate to excellent antifungal activity . The SAR analysis indicated that modifications on the benzofuran ring could enhance antifungal potency.
Anticancer Activity
Benzofuran derivatives are being investigated for their anticancer properties. For example, compounds similar to this compound have been reported to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Further research is needed to elucidate the exact mechanisms involved.
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For instance, inhibition of fibroblast growth factor receptors (FGFRs) has been suggested as a potential pathway for therapeutic applications in cancer treatment .
Study 1: Antimicrobial Screening
A recent study screened a library of compounds for their antimicrobial activity using Caenorhabditis elegans as a model organism. The results indicated that several derivatives, including those similar to this compound, exhibited significant anthelmintic activity, suggesting potential applications in treating parasitic infections .
Study 2: Structure Activity Relationship Analysis
In another investigation focusing on SAR, researchers synthesized various derivatives of benzofuran and assessed their biological activities. The study revealed that modifications at specific positions on the benzofuran ring significantly influenced both antimicrobial and anticancer activities, providing insights into optimizing the pharmacological profile of these compounds .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-5-2-4-11-8-14(24-16(11)13)17(22)21-9-12(10-21)19-15-6-3-7-18-20-15/h2-8,12H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOYRKMISRPFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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